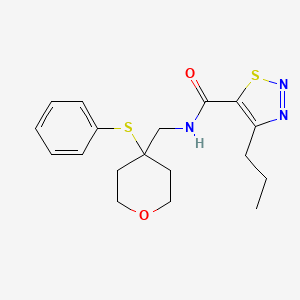
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H24N4O2S
- Molecular Weight : 368.47 g/mol
- CAS Number : 1428327-31-4
The compound acts primarily as a selective antagonist of the P2X7 receptor, a ligand-gated ion channel involved in various physiological and pathological processes. Activation of P2X7 receptors leads to calcium influx and subsequent cellular responses that are implicated in pain signaling and neuroinflammation. The inhibition of these receptors by this compound has been shown to modulate these pathways effectively.
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity. In animal models, it has been shown to suppress neonatal hypoxia-induced seizures and reduce spontaneous seizures in epileptic mice. Notably, the effects persisted even after treatment cessation, suggesting a potential disease-modifying effect .
Anticancer Activity
Thiadiazole derivatives have demonstrated significant anticancer properties. A study highlighted that various thiadiazole compounds exhibited moderate to good cytotoxic activity against multiple cancer cell lines. The structure–activity relationship (SAR) analysis indicated that modifications on the thiadiazole ring could enhance anticancer efficacy. For instance, certain derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .
Case Studies
- Epileptic Models : In a study involving mice with induced epilepsy, administration of the compound resulted in a significant reduction in seizure frequency and severity compared to control groups. The study emphasized the compound's potential as a therapeutic agent for epilepsy management .
- Cancer Cell Lines : In vitro tests against various cancer cell lines revealed that certain derivatives of thiadiazoles exhibited potent antiproliferative effects. For example:
Summary of Findings
| Activity | Model/Cell Line | IC50 Value |
|---|---|---|
| Anticonvulsant | Neonatal Seizures | Significant Reduction |
| Anticancer | MCF-7 | 0.28 μg/mL |
| Anticancer | A549 | 0.52 μg/mL |
| Antiviral | Various Viruses | Moderate Activity |
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-2-6-15-16(25-21-20-15)17(22)19-13-18(9-11-23-12-10-18)24-14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGANAZVGGUVSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














